2-cycloheptyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-cycloheptyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of cycloheptyl, imidazole, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include nickel catalysts for cyclization and tert-butylhydroperoxide (TBHP) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-cycloheptyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like TBHP.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents include nickel catalysts for cyclization, TBHP for oxidation, and LiAlH4 for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-cycloheptyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2-cycloheptyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core
Uniqueness
2-cycloheptyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of cycloheptyl, imidazole, and isoindole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-cycloheptyl-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c26-19(23-10-9-15-12-22-13-24-15)14-7-8-17-18(11-14)21(28)25(20(17)27)16-5-3-1-2-4-6-16/h7-8,11-13,16H,1-6,9-10H2,(H,22,24)(H,23,26) |
InChI Key |
CFRODHWQXOQOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
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